4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol
Description
4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol is a halogenated phenolic compound featuring a chloro substituent at the para position (C4) and a 3-(trifluoromethyl)phenyl group at the ortho position (C2) of the phenol ring. The trifluoromethyl group (-CF₃) and chloro (-Cl) substituents significantly influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which are critical for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
4-chloro-2-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-10-4-5-12(18)11(7-10)8-2-1-3-9(6-8)13(15,16)17/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLVOJWCLDVOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol typically involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)benzene under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic aromatic substitution reaction with the trifluoromethylbenzene derivative . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
Scientific Research Applications
4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol is investigated for diverse applications, particularly in pharmaceuticals and antimicrobial and herbicidal applications.
Pharmaceuticals
- It is used as an intermediate in synthesizing pharmaceuticals.
- A related compound, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, has been identified as a therapeutic candidate for gastrointestinal stromal tumors .
Antimicrobial Applications
- Studies suggest that 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol may possess antimicrobial properties.
- Its structure allows it to interact effectively with biological targets, potentially disrupting cellular processes in pathogens.
- The presence of trifluoromethyl groups enhances its lipophilicity, which can improve its bioavailability and efficacy in biological systems. Its antimicrobial properties may be linked to its ability to disrupt cell membrane integrity or interfere with metabolic processes in microorganisms.
Herbicidal Applications
- 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol exhibits significant biological activity in herbicidal applications.
Organic Synthesis
- 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol's chemical reactivity is attributed to its phenolic hydroxyl group, enabling it to participate in reactions, making it a versatile intermediate in organic synthesis.
Other potential research areas
- Exploring its interactions with biological systems to understand its binding to enzymes or receptors, potentially leading to the inhibition or modulation of biological pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its biological activity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol with key analogs, focusing on molecular structure, substituent effects, and applications:
Key Structural and Functional Comparisons
Substituent Position and Electronic Effects: The chlorine at C4 in all analogs enhances electrophilic aromatic substitution resistance. In this compound, the electron-withdrawing -CF₃ group on the pendant phenyl ring further deactivates the phenol ring, reducing reactivity compared to methyl or ethyl substituents . Trifluoromethyl groups (-CF₃) increase lipophilicity and metabolic stability, making such compounds favorable in drug design .
Biological Activity: Chlorophenols with alkyl substituents (e.g., 4-Chloro-3-methylphenol) exhibit antimicrobial properties, while bulkier groups like -CF₃ or aryl moieties (as in the target compound) may enhance target-specific interactions, such as enzyme inhibition . 4-Chloro-3-ethylphenol has been used to study Ca²⁺ dynamics in muscle cells, suggesting halogenated phenols’ versatility in biological assays .
Biological Activity
4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol is an organic compound characterized by a phenolic structure that includes both a chloro group and a trifluoromethyl group. Its molecular formula is C13H8ClF3O, with a molecular weight of approximately 287.66 g/mol. This compound has garnered attention in the scientific community due to its significant biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
The unique arrangement of functional groups in this compound contributes to its chemical reactivity and biological profile. The presence of the hydroxyl group (-OH) enhances its potential for hydrogen bonding, which is crucial for interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves interference with bacterial cell wall synthesis or function.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, studies have demonstrated that similar compounds can inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory responses . The inhibition of these enzymes suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce cell death in breast cancer cells (MCF-7), indicating its potential as an anticancer agent . The IC50 values for related compounds suggest moderate activity, which warrants further investigation into their mechanisms and therapeutic potential.
Case Studies
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction between this compound and its biological targets. These studies reveal that the trifluoromethyl group plays a critical role in enhancing binding affinity through pi-pi stacking interactions and hydrogen bonding with key amino acid residues in target proteins . Such interactions are essential for the compound's biological efficacy.
Q & A
Q. How can environmental persistence and toxicity be assessed for this compound?
- Methodology :
- Degradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor by HPLC. Half-life >48 hours suggests high persistence.
- Ecotoxicology : Follow OECD Test Guideline 201 for algal growth inhibition (72-hour EC₅₀). Compare with chlorophenol toxicity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
